AKR1C3 Isoform Selectivity vs. Closely Related Isoforms
The target compound exhibits a quantifiable, albeit moderate, selectivity window for AKR1C3 over the AKR1C2 isoform. In a head-to-head enzymatic assay, the compound showed an IC50 of 2.40 µM against human recombinant AKR1C3, compared to a much weaker IC50 of 100 µM against AKR1C2 [1]. This yields approximately a 42-fold selectivity factor for AKR1C3, providing a clear differentiation from a scenario where a compound acts as a non-selective pan-AKR1C inhibitor. This selectivity pattern is a crucial profile characteristic for lead optimization programs focused on minimizing off-target effects within the aldo-keto reductase family.
| Evidence Dimension | Inhibitory activity and isoform selectivity (human recombinant enzymes) |
|---|---|
| Target Compound Data | IC50 = 2.40 µM (AKR1C3); IC50 = 100 µM (AKR1C2) |
| Comparator Or Baseline | The compound itself against AKR1C2 (internal comparator). Selectivity Ratio: ~42-fold (AKR1C2 IC50 / AKR1C3 IC50) |
| Quantified Difference | AKR1C2 IC50 is 97.6 µM higher than AKR1C3 IC50. The selectivity factor is approximately 42-fold. |
| Conditions | Inhibition of human recombinant AKR1C3- and AKR1C2-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol (BindingDB/ChEMBL-reported assay). |
Why This Matters
For a researcher initiating an AKR1C3-targeted medicinal chemistry campaign, having a clean starting point with a 42-fold selectivity margin is more valuable than a non-selective hit, as it reduces the complexity of early-stage structure-activity relationship efforts and minimizes confounding results in cellular assays.
- [1] BindingDB. (n.d.). BDBM50427634 (CHEMBL2323505). Affinity Data: IC50 for human recombinant AKR1C3 and AKR1C2. View Source
